molecular formula C20H17FN6OS B2662573 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 863452-95-3

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2662573
CAS No.: 863452-95-3
M. Wt: 408.46
InChI Key: VGOGROSKPPDHLQ-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a benzyl group, and a fluorobenzyl group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .

Scientific Research Applications

Affinity Towards Adenosine Receptors

This compound is part of a broader class of 1,2,3-triazolo[4,5-d]pyrimidines that have been explored for their affinity towards adenosine A1 and A2A receptors. Specific amino derivatives of this class have shown high affinity and selectivity for the A1 receptor subtype. The variations in substituents, such as the presence of a fluorine atom on the benzyl group, have been crucial in determining the compounds' affinity towards these receptors. For instance, derivatives with a 2-fluorobenzyl or 4-fluorobenzyl substituent demonstrated enhanced receptor binding, suggesting their potential utility in designing receptor-selective drugs (Betti et al., 1999).

Insecticidal Activity

Research has also explored the synthesis of various heterocycles incorporating thiadiazole moieties, derived from related structures, for their potential insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These studies are part of efforts to develop new agrichemical agents for pest management (Fadda et al., 2017).

Anticonvulsant and Antidepressant Activities

The compound's structural class has been investigated for potential anticonvulsant and antidepressant activities. Pyrido[2,3-d]pyrimidine derivatives, for example, have been designed and synthesized, with some showing significant activity in animal models. These compounds offer a basis for further exploration in the development of new therapeutic agents for neurological and psychiatric conditions (Zhang et al., 2016).

Antitumor Activity

Additionally, certain derivatives within this chemical class have been synthesized and evaluated for their antitumor activity. Research in this area aims to identify novel compounds that can effectively target cancer cells, contributing to the development of new anticancer drugs (Edrees & Farghaly, 2017).

Environmentally Benign Synthesis

Efforts have been made to develop environmentally friendly synthesis methods for related heterocyclic compounds, emphasizing the importance of green chemistry in medicinal chemistry research. For instance, the use of water as a solvent and thiamine hydrochloride as a catalyst in the synthesis of related derivatives highlights an approach to minimize environmental impact (Liu et al., 2012).

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c21-16-8-6-14(7-9-16)10-22-17(28)12-29-20-18-19(23-13-24-20)27(26-25-18)11-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOGROSKPPDHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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